

Application Notes and Protocols for CD3 in Laboratory Experiments

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Compound of Interest

Compound Name: CD-III

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Introduction to CD3

The Cluster of Differentiation 3 (CD3) is a protein complex and T-cell co-receptor that plays a central role in the adaptive immune system.^[1] It is composed of four distinct chains (gamma, delta, epsilon, and zeta) that associate with the T-cell receptor (TCR) to form the TCR-CD3 complex.^[1] This complex is essential for transducing signals from the TCR to the intracellular signaling pathways, ultimately leading to T-cell activation, proliferation, and effector functions.^[1] Due to its critical role in T-cell function, CD3 is a significant target for immunomodulatory therapies, including monoclonal antibodies and CAR-T cell therapies, in the fields of oncology, autoimmunity, and infectious diseases.^[2]

Core Applications in Research and Drug Development

- **Immunophenotyping:** Identification and quantification of T-cell populations in various tissues and biological samples using techniques like flow cytometry.^[3]
- **T-Cell Activation Assays:** In vitro stimulation of T-cells to study their activation, proliferation, and cytokine production.
- **Mechanism of Action Studies:** Elucidating how therapeutic agents modulate T-cell signaling and function.

- Preclinical Development: Evaluating the efficacy and safety of novel immunotherapies targeting T-cells.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to experimental design and interpretation.

Table 1: Typical Expression of CD3 in Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell Population	Percentage of Total Lymphocytes (Mean ± SD)
CD3+ T-cells	57.5 - 86.2% [4]
CD3+ CD4+ T-helper cells	35 - 60%
CD3+ CD8+ Cytotoxic T-cells	15 - 35%

Note: These are approximate ranges and can vary based on donor age, health status, and the specific analysis method used.

Table 2: Common Anti-CD3 Monoclonal Antibodies for In Vitro T-Cell Activation

Antibody Clone	Isotype	Recommended Concentration for Plate Coating
OKT3	Mouse IgG2a	1 - 10 µg/mL
UCHT1	Mouse IgG1	1 - 10 µg/mL
HIT3a	Mouse IgG2a	1 - 10 µg/mL

Experimental Protocols

Protocol 1: Immunophenotyping of T-Cells by Flow Cytometry

This protocol outlines the procedure for identifying and quantifying CD3+ T-cells in a mixed lymphocyte population.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Anti-human CD3 antibody conjugated to a fluorophore (e.g., FITC, PE, APC)
- Isotype control antibody
- Flow cytometer

Procedure:

- Cell Preparation:
 - Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
 - Wash the cells twice with PBS containing 2% FBS.
 - Resuspend the cells to a concentration of 1×10^6 cells/mL in PBS with 2% FBS.
- Antibody Staining:
 - Aliquot 100 μ L of the cell suspension into flow cytometry tubes.
 - Add the fluorescently labeled anti-CD3 antibody at the manufacturer's recommended concentration to the designated tubes.
 - Add the corresponding isotype control antibody to a separate tube.
 - Incubate the tubes for 30 minutes at 4°C in the dark.
- Washing:

- Add 2 mL of PBS with 2% FBS to each tube.
- Centrifuge at 300 x g for 5 minutes.
- Discard the supernatant.
- Repeat the wash step.
- Data Acquisition:
 - Resuspend the cell pellets in 500 µL of PBS.
 - Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events in the lymphocyte gate.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter properties.
 - Analyze the fluorescence intensity of the gated population to determine the percentage of CD3+ cells.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol describes the stimulation of T-cells using plate-bound anti-CD3 antibodies to induce activation and proliferation.

Materials:

- Purified T-cells or PBMCs
- Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
- Anti-human CD3 antibody (e.g., OKT3 or UCHT1)
- Anti-human CD28 antibody (for co-stimulation)
- Sterile 96-well flat-bottom culture plates

- Proliferation dye (e.g., CFSE) or [3H]-thymidine
- ELISA kit for cytokine measurement (e.g., IL-2, IFN- γ)

Procedure:

- Plate Coating:
 - Dilute the anti-CD3 antibody to the desired concentration (e.g., 5 $\mu\text{g/mL}$) in sterile PBS.
 - Add 100 μL of the antibody solution to each well of a 96-well plate.
 - Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
 - Wash the wells three times with sterile PBS to remove unbound antibody.
- Cell Plating:
 - Prepare a T-cell suspension at 1×10^6 cells/mL in complete RPMI-1640 medium.
 - If using a proliferation dye, label the cells according to the manufacturer's protocol before this step.
 - For co-stimulation, add soluble anti-CD28 antibody to the cell suspension (e.g., 1 $\mu\text{g/mL}$).
 - Add 100 μL of the cell suspension to each well of the antibody-coated plate.
- Incubation:
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
- Assessment of Activation:
 - Proliferation:
 - If using a proliferation dye, harvest the cells and analyze by flow cytometry.
 - If using [3H]-thymidine, pulse the cells with 1 μCi of [3H]-thymidine for the final 18 hours of culture, then harvest onto filter mats and measure incorporation using a scintillation

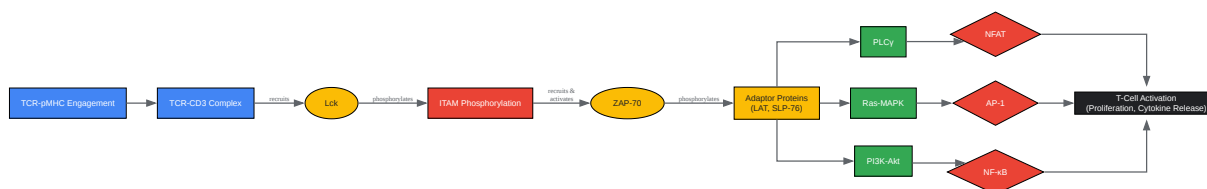
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- Cytokine Production:
 - Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN- γ) by ELISA according to the manufacturer's instructions.

Signaling Pathways and Visualizations

CD3 Signaling Pathway

Upon engagement of the TCR with a peptide-MHC complex, the TCR-CD3 complex undergoes a conformational change, initiating a cascade of intracellular signaling events. The immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 chains are phosphorylated by lymphocyte-specific protein tyrosine kinase (Lck).^[1] This phosphorylation creates docking sites for ZAP-70, which in turn phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLC γ -PKC, Ras-MAPK, and PI3K-Akt pathways. These pathways culminate in the activation of transcription factors such as NF- κ B, NFAT, and AP-1, which drive gene expression for T-cell activation, proliferation, and effector functions.

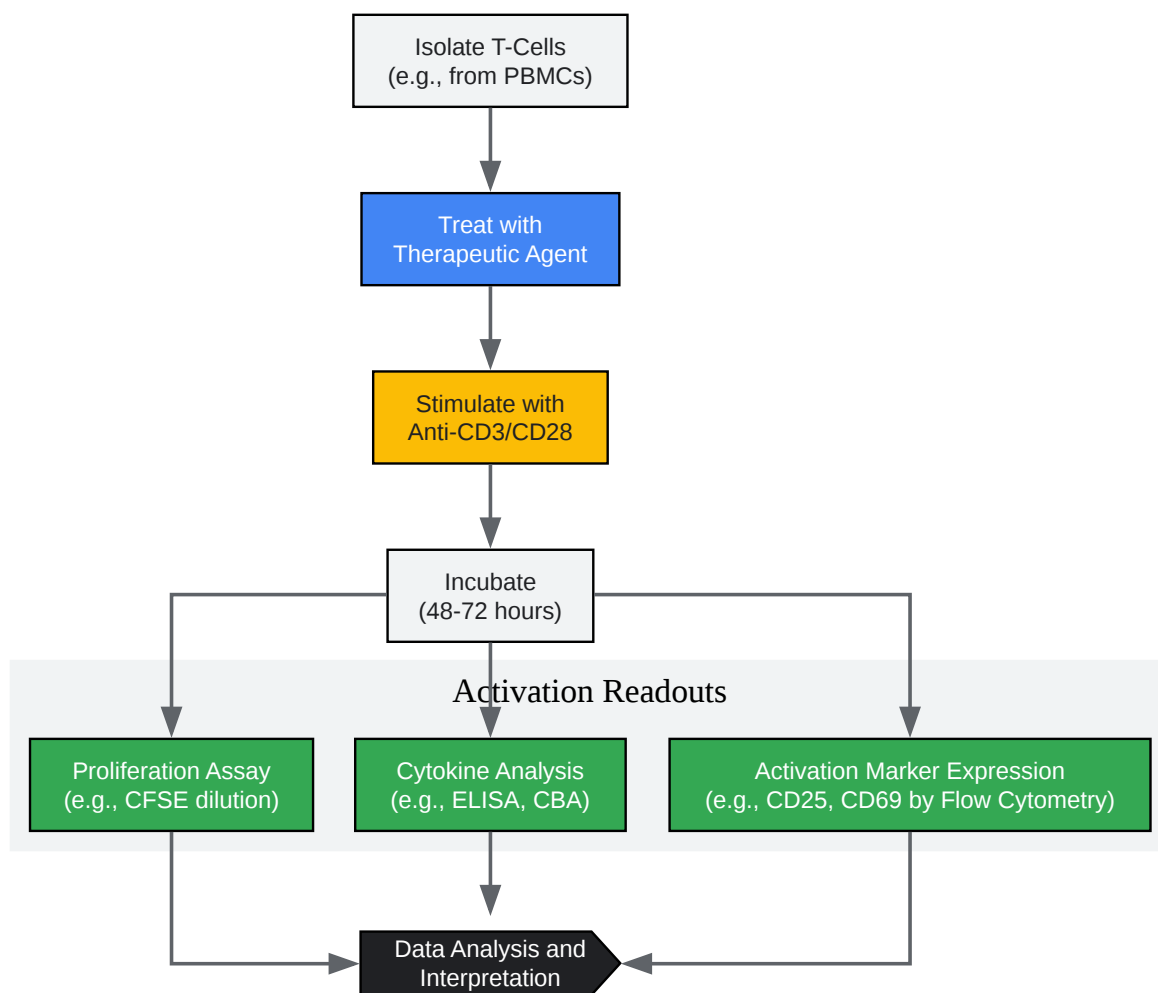


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Caption: Simplified CD3 signaling cascade upon T-cell receptor engagement.

Experimental Workflow for T-Cell Activation Analysis

The following diagram illustrates the general workflow for studying T-cell activation in response to a therapeutic agent.



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